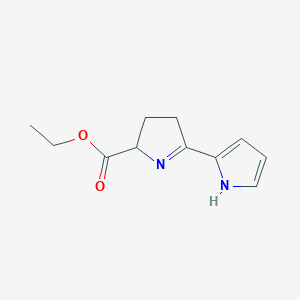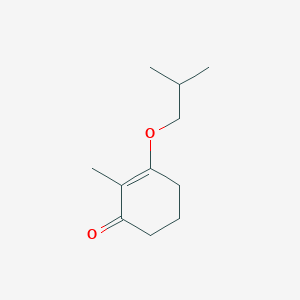
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is an organic compound with a complex structure It is a derivative of cyclohexenone, characterized by the presence of a methyl group and a 2-methylpropoxy group attached to the cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Base Treatment: The brominated compound is then treated with a base to form 2-cyclohexen-1-one.
Alkylation: The 2-cyclohexen-1-one is alkylated with 2-methylpropyl bromide in the presence of a strong base to introduce the 2-methylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or palladium may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rates and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo conjugate addition with nucleophiles, forming stable adducts. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: Similar structure but lacks the 2-methylpropoxy group.
2-Methyl-2-cyclohexen-1-one: Similar but with a different substitution pattern on the cyclohexenone ring.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group at a different position.
Uniqueness
2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)- is unique due to the presence of both a methyl group and a 2-methylpropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
37457-15-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylpropoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
GIAZBUMIVSZJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



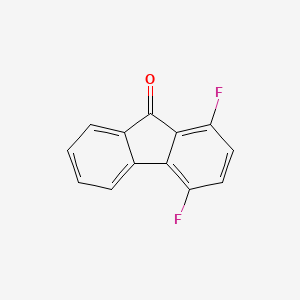
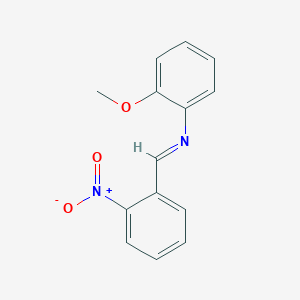
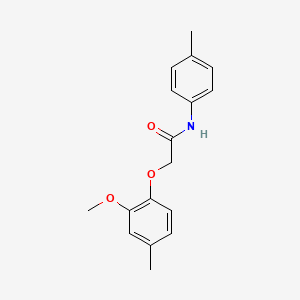


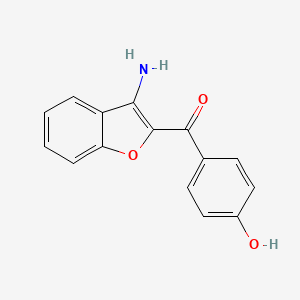

![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
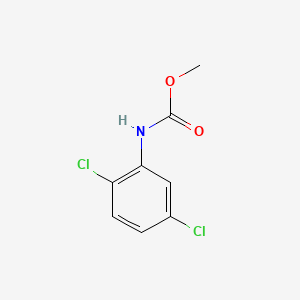
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)

![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
